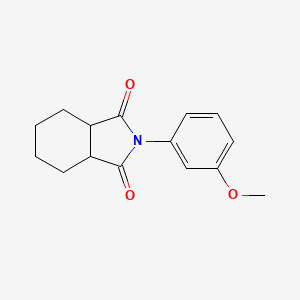![molecular formula C20H21N3O8S B5183770 5-({[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B5183770.png)
5-({[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid, commonly known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neurotransmitter release.
Mecanismo De Acción
MRS2500 is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is activated by the binding of ADP, which leads to the activation of G proteins and subsequent signaling pathways. MRS2500 binds to the P2Y1 receptor and prevents the binding of ADP, thereby inhibiting the downstream signaling pathways.
Biochemical and Physiological Effects:
MRS2500 has been shown to have various biochemical and physiological effects. In platelets, MRS2500 inhibits ADP-induced platelet aggregation and secretion of granules containing ADP and serotonin. In the central nervous system, MRS2500 modulates the release of neurotransmitters such as glutamate and GABA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MRS2500 in lab experiments is its high selectivity for the P2Y1 receptor. This allows researchers to specifically target the P2Y1 receptor without affecting other receptors. However, one limitation of using MRS2500 is its low solubility in aqueous solutions, which can make it difficult to administer in experiments.
Direcciones Futuras
There are several future directions for the research of MRS2500. One direction is the development of MRS2500 as a therapeutic agent for the prevention and treatment of thrombosis. Another direction is the investigation of MRS2500 as a potential drug candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further studies are needed to understand the precise mechanisms of action of MRS2500 and its effects on other physiological processes.
Métodos De Síntesis
MRS2500 is synthesized by the reaction of 5-aminoisophthalic acid with 4-(4-methyl-1-piperidinyl)-3-nitrobenzenesulfonyl chloride in the presence of a base. The reaction yields MRS2500 as a white powder with a purity of over 99%.
Aplicaciones Científicas De Investigación
MRS2500 has been extensively studied in various scientific research fields. One of the major applications of MRS2500 is in platelet aggregation research. Platelets play a crucial role in hemostasis, but their overactivation can lead to thrombosis, which is a major cause of cardiovascular diseases. MRS2500 has been shown to inhibit platelet aggregation by blocking the P2Y1 receptor, making it a potential therapeutic agent for the prevention and treatment of thrombosis.
Another application of MRS2500 is in the study of the central nervous system. The P2Y1 receptor is expressed in various regions of the brain and is involved in neurotransmitter release. MRS2500 has been shown to modulate the release of neurotransmitters such as glutamate and GABA, making it a potential drug candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propiedades
IUPAC Name |
5-[[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O8S/c1-12-4-6-22(7-5-12)17-3-2-16(11-18(17)23(28)29)32(30,31)21-15-9-13(19(24)25)8-14(10-15)20(26)27/h2-3,8-12,21H,4-7H2,1H3,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBAQHGBYLROFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({[4-(4-Methyl-1-piperidinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide](/img/structure/B5183698.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5183705.png)

![8-[(2-aminoethyl)amino]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5183716.png)
![N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5183723.png)
![2-cyclopropyl-6-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B5183724.png)
![5-bromo-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5183727.png)
![2-[(4-ethoxy-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5183739.png)
![N~1~-cyclohexyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183748.png)
![3-chloro-4-ethoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5183767.png)
![N-(4-fluorophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5183768.png)
![N-(3'-chloro-3-biphenylyl)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5183782.png)
![2-butyl-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5183786.png)